molecular formula C27H19N3O2 B11049002 2-Ethoxy-4-(2-furyl)-5,6-dihydronaphtho[2,1-J][1,7]phenanthrolin-3-YL cyanide

2-Ethoxy-4-(2-furyl)-5,6-dihydronaphtho[2,1-J][1,7]phenanthrolin-3-YL cyanide

Cat. No.: B11049002
M. Wt: 417.5 g/mol
InChI Key: IOTHOIVTFBZZFP-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(2-furyl)-5,6-dihydronaphtho[2,1-J][1,7]phenanthrolin-3-YL cyanide: is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(2-furyl)-5,6-dihydronaphtho[2,1-J][1,7]phenanthrolin-3-YL cyanide typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the naphtho[2,1-J][1,7]phenanthroline core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the furyl group: This step may involve the use of furfural or other furyl-containing reagents under specific conditions.

    Ethoxylation: The ethoxy group can be introduced through an etherification reaction using ethanol and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(2-furyl)-5,6-dihydronaphtho[2,1-J][1,7]phenanthrolin-3-YL cyanide can undergo various chemical reactions, including:

    Oxidation: The furyl and naphtho[2,1-J][1,7]phenanthroline moieties can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents like lithium aluminum hydride.

    Substitution: The cyanide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(2-furyl)-5,6-dihydronaphtho[2,1-J][1,7]phenanthrolin-3-YL cyanide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to and modulate their activity.

    Pathways: Signaling pathways that are affected by the compound, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-(2-furyl)-5,6-dihydronaphtho[2,1-J][1,7]phenanthrolin-3-YL cyanide is unique due to its complex structure, which combines multiple aromatic rings and functional groups. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H19N3O2

Molecular Weight

417.5 g/mol

IUPAC Name

6-ethoxy-8-(furan-2-yl)-5,13-diazapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaene-7-carbonitrile

InChI

InChI=1S/C27H19N3O2/c1-2-31-27-21(15-28)25(24-8-5-13-32-24)18-10-12-23-20(26(18)30-27)14-19-17-7-4-3-6-16(17)9-11-22(19)29-23/h3-9,11,13-14H,2,10,12H2,1H3

InChI Key

IOTHOIVTFBZZFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C2CCC3=C(C2=N1)C=C4C(=N3)C=CC5=CC=CC=C54)C6=CC=CO6)C#N

Origin of Product

United States

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